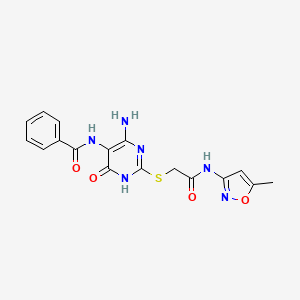

![molecular formula C12H8F2N2OS B2670780 4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1286724-37-5](/img/structure/B2670780.png)

4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

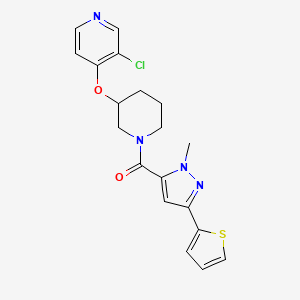

The compound “4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine” is likely to be an organic compound containing a benzo[d]thiazol-2-amine core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazol-2-amine core, with a furan ring attached via a methylene bridge. The benzo[d]thiazol-2-amine core also has two fluorine atoms attached at the 4 and 6 positions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine group, the fluorine atoms, and the furan ring. Each of these functional groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine atoms could affect its polarity and the presence of an amine group could make it a base .科学的研究の応用

Furan and Benzochalcogenodiazole Based Multichromic Polymers

Furan and benzochalcogenodiazole based monomers, incorporating elements such as furan and benzochalcogenodiazole, have been developed for the creation of multichromic polymers. These polymers, synthesized through electrochemical methods, exhibit unique intramolecular charge transfer properties and multicolor characteristics at different redox states. They possess low band gaps, highlighting their potential in advanced electronic and optical applications (İçli-Özkut et al., 2013).

Metalation of Aromatic Heterocycles Using Mixed Lithium-Zinc Species

The deprotonation and functionalization of benzothiazole and other aromatic heterocycles using mixed lithium-zinc species have been explored. This method facilitates the regioselective synthesis of functionalized derivatives, crucial for cross-coupling reactions in the synthesis of complex organic molecules. Such advancements underscore the role of 4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine derivatives in the development of new synthetic routes (L'Helgoual'ch et al., 2008).

Synthesis and Reactivity of Benzothiazole Derivatives

The synthesis and subsequent electrophilic substitution reactions of benzothiazole derivatives demonstrate their versatile reactivity and utility in organic synthesis. These compounds serve as pivotal intermediates in the development of various organic molecules, illustrating the importance of this compound in medicinal chemistry and material science (Aleksandrov et al., 2021).

Enantioselective Synthesis of 1,3-Polyols

The carbohydrate-based approach to the enantioselective synthesis of 1,3-polyols involves the use of furan derivatives, highlighting their application in the synthesis of complex organic molecules with specific stereochemistry. This method underscores the potential of furan-based compounds like this compound in the synthesis of biologically relevant molecules (Di Nardo et al., 1996).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4,6-difluoro-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2OS/c13-7-4-9(14)11-10(5-7)18-12(16-11)15-6-8-2-1-3-17-8/h1-5H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWUHTGBBJECKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-allyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670708.png)

![4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2670712.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2670713.png)

![1-(2-Chloro-4-fluorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol](/img/structure/B2670714.png)

![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2670715.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2670719.png)

![methyl 4-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2670720.png)